5-nitro-2-(4-{(E)-[(2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}phenoxy)benzonitrile
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Overview
Description
5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a thiazole ring, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed.
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone.
Final coupling: The final step involves coupling the thiazole and hydrazone intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydrazone linkage.
Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or ketone.
Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE involves its interaction with specific molecular targets. The nitro group and thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes. The hydrazone linkage may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE include other nitro-substituted thiazoles and hydrazones. These compounds share structural similarities but may differ in their reactivity and applications. For example:
Nitrothiazoles: Compounds like 2-nitrothiazole have similar nitro and thiazole functionalities but lack the hydrazone linkage.
Hydrazones: Compounds like benzaldehyde hydrazone share the hydrazone linkage but lack the nitro and thiazole groups.
The uniqueness of 5-NITRO-2-(4-{[(E)-2-(4-OXO-1,3-THIAZOLAN-2-YLIDEN)HYDRAZONO]METHYL}PHENOXY)BENZONITRILE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11N5O4S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-nitro-2-[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C17H11N5O4S/c18-8-12-7-13(22(24)25)3-6-15(12)26-14-4-1-11(2-5-14)9-19-21-17-20-16(23)10-27-17/h1-7,9H,10H2,(H,20,21,23)/b19-9+ |
InChI Key |
LAGPLBINGGCWHE-DJKKODMXSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C#N)S1 |
Origin of Product |
United States |
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